Piperaquine

Übersicht

Beschreibung

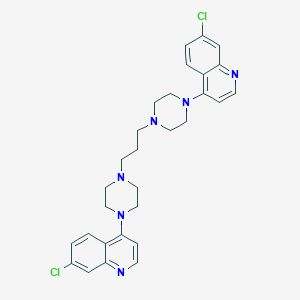

Piperaquine is a bisquinoline antimalarial drug first synthesized in the 1960s. Structurally, it contains two 4-aminoquinoline moieties, which confer activity against both chloroquine (CQ)-sensitive and resistant Plasmodium falciparum strains . Initially used extensively in China and Indochina for prophylaxis and treatment, its utility declined in the 1980s due to emerging resistance. However, its rediscovery as a partner drug in artemisinin-based combination therapies (ACTs), particularly with dihydroartemisinin (DHA), revitalized its role in malaria control . This compound’s long terminal half-life (~20 days) and high lipophilicity enable prolonged post-treatment prophylaxis, making it ideal for ACT formulations .

Vorbereitungsmethoden

Piperaquine can be synthesized through various methods. One common synthetic route involves the reaction of 4,7-dichloroquinoline with piperazine to form 4,7-dichloroquinolin-4-yl-piperazine. This intermediate is then reacted with 1,3-dibromopropane to yield this compound . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity .

Analyse Chemischer Reaktionen

Piperaquine undergoes several types of chemical reactions:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: Although less common, reduction reactions can occur under specific conditions.

Substitution: This compound can undergo substitution reactions, particularly involving its chloro groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions but often include various oxidized or substituted derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

Piperaquine was originally developed in the 1960s and has been utilized as a monotherapy in China until the emergence of resistance led to its decline. Currently, it is predominantly used in combination with dihydroartemisinin (DHA), forming a part of the artemisinin-based combination therapy (ACT) widely employed for treating uncomplicated Plasmodium falciparum malaria.

Efficacy Studies

Recent studies have highlighted the efficacy of this compound in various settings:

- Monotherapy Studies : Research indicates that this compound demonstrates significant antimalarial activity when administered as a single agent. A study using an induced blood stage malaria model showed that higher doses (960 mg) resulted in faster parasite clearance compared to lower doses (640 mg and 480 mg) . The parasite reduction ratio (PRR) was markedly higher at 2951 for the 960 mg cohort, demonstrating its potential as a standalone treatment option under specific conditions.

- Combination Therapy : this compound's efficacy is further enhanced when combined with DHA. In a clinical trial conducted in Vietnam, patients treated with dihydroartemisinin/piperaquine (DHA/PPQ) exhibited lower rates of parasitemia at Day 3 compared to those receiving other treatments . The combination therapy not only improves clearance rates but also helps mitigate the risk of developing resistance.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound is complex and varies significantly among different populations, including children and pregnant women. Key findings include:

- Absorption and Bioavailability : this compound's absorption is influenced by food intake, necessitating careful consideration during dosing. Studies have shown that food can enhance its bioavailability, which is crucial for optimizing therapeutic outcomes .

- Safety Concerns : While generally well-tolerated, there are concerns regarding QT prolongation at high plasma levels. Monitoring and dose adjustments may be necessary to mitigate this risk, particularly in vulnerable populations such as pregnant women .

Ongoing Research and Future Directions

Research continues to explore new formulations and combinations involving this compound:

- New Combinations : this compound is currently being investigated in combination with novel antimalarial candidates such as OZ439 and KAE609, aiming to enhance efficacy and reduce resistance development .

- Resistance Studies : Understanding the mechanisms behind this compound resistance is critical for future applications. Recent studies have focused on genetic markers associated with treatment failure, providing insights into how resistance develops and how it can be countered .

Table: Summary of Clinical Trials Involving this compound

Wirkmechanismus

Piperaquine exerts its effects by accumulating in the digestive vacuole of the malaria parasite and interfering with the detoxification of heme into hemozoin . This disruption leads to the accumulation of toxic heme, which kills the parasite. The exact molecular targets and pathways involved are similar to those of chloroquine .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Similar Compounds

Chloroquine (CQ) and Hydroxychloroquine (HCQ)

- Structural Similarities: Piperaquine, CQ, and HCQ are 4-aminoquinolines. This compound differs by having two quinoline rings linked via a piperazine group, enhancing its binding affinity to heme in parasite digestive vacuoles .

- Activity : this compound shows superior efficacy against CQ-resistant strains compared to CQ, with IC₅₀ values 2–3 times lower in resistant parasites . HCQ, primarily used for autoimmune diseases, shares CQ’s mechanism but has a marginally better safety profile .

Amodiaquine (AQ)

- Toxicity Profile : this compound exhibits lower hepatotoxicity and agranulocytosis risk compared to AQ. However, both drugs share cardiovascular risks, such as QT interval prolongation .

- Resistance : AQ resistance is linked to pfmdr1 mutations, whereas this compound resistance involves copy number variations (CNVs) on Plasmodium chromosome 5 and pfcrt polymorphisms .

Pharmacokinetic Properties

Table 1: Key Pharmacokinetic Parameters

*Data for AQ estimated from similar 4-aminoquinolines.

- Absorption and Distribution: this compound’s lipophilicity results in slow absorption (Tₘₐₓ ~5 hours) and high concentrations in blood cells (capillary > venous > plasma) . Its large volume of distribution (Vss/F ~574 L/kg) exceeds CQ’s, contributing to prolonged tissue retention .

- Elimination : this compound clearance (CL/F) is weight-dependent, with children exhibiting higher CL/F (1.8 L/h/kg) than adults (0.9 L/h/kg), necessitating weight-adjusted dosing .

Efficacy and Resistance Patterns

Table 2: Clinical Efficacy in Uncomplicated Malaria

- This compound Monotherapy: Rapid parasite clearance (parasite reduction ratio >1,000) is observed, but monotherapy selects for resistance and induces gametocytemia, increasing transmission risk .

- ACT Synergy : DHA-Piperaquine combinations achieve >95% efficacy but face declining sensitivity in Cambodia due to dual artemisinin-piperaquine resistance .

Dosage and Formulations

Biologische Aktivität

Piperaquine (PQ) is a bisquinoline compound that has garnered attention as an effective antimalarial drug, particularly in combination therapies. Its biological activity, pharmacokinetics, and resistance patterns are crucial for understanding its role in malaria treatment.

This compound operates primarily by inhibiting the heme detoxification process in the malaria parasite Plasmodium falciparum. This mechanism is similar to that of chloroquine, leading to the accumulation of toxic heme within the parasite, which ultimately results in cell death. Its long half-life allows for sustained therapeutic levels, making it suitable for combination therapies with artemisinin derivatives.

In Vitro Activity

This compound has demonstrated potent in vitro activity against various P. falciparum strains. A study evaluating 103 clinical isolates from Cameroon reported a geometric mean 50% inhibitory concentration (IC50) of 38.9 nmol/L, with a range of 7.76 to 78.3 nmol/L. Notably, it exhibited similar efficacy against both chloroquine-sensitive and resistant strains, indicating its potential utility in regions where chloroquine resistance is prevalent .

Table 1: In Vitro IC50 Values of this compound Against Different Strains

| Strain Type | IC50 (nmol/L) |

|---|---|

| Chloroquine-sensitive | 8.3 |

| Chloroquine-resistant | 16 |

| Clinical isolates (Cameroon) | 38.9 |

| Laboratory strains (Brazil) | 62-94 |

Pharmacokinetics

The pharmacokinetic profile of this compound reveals significant insights into its behavior in the body. A study involving murine models indicated that this compound has a biphasic elimination profile with a half-life of approximately 17.8 days in healthy mice and 16.1 days in malaria-infected mice . The area under the curve (AUC) and apparent clearance rates were also measured, providing essential data for dosing regimens.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Healthy Mice | Malaria-Infected Mice |

|---|---|---|

| Half-life (days) | 17.8 | 16.1 |

| AUC (mg·h/L) | 33.5 | 27.3 |

| Apparent Clearance (L/h/kg) | 1.55 | 1.90 |

Clinical Efficacy and Case Studies

This compound is often used in combination with dihydroartemisinin (DHA), enhancing its efficacy against malaria. In clinical settings, this combination has shown improved survival rates and reduced parasitemia compared to monotherapy .

A notable case study involved patients in The Guianas, where this compound resistance was observed in approximately 47% of P. falciparum isolates tested . Resistant strains were correlated with specific genetic mutations (e.g., pfCRT C350R), highlighting the importance of monitoring resistance patterns to maintain treatment efficacy.

Resistance Patterns

Resistance to this compound is emerging as a significant concern, particularly in Southeast Asia. Studies have indicated that certain genetic markers are associated with reduced susceptibility to this compound, necessitating ongoing surveillance and research into alternative treatment strategies .

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for population pharmacokinetic modeling of piperaquine in malaria treatment studies?

Population pharmacokinetic (PK) modeling of this compound typically employs nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability and covariates like body weight or age. Key steps include:

- Standardizing data from diverse cohorts (e.g., capillary vs. venous plasma samples) using conversion factors (e.g., capillary concentrations are ~106% higher than venous) .

- Incorporating first-order absorption with lag time or transit compartment models to describe absorption kinetics .

- Validating models through simulations to optimize dosing regimens, particularly for pediatric populations .

Q. How should researchers address discrepancies between capillary and venous plasma this compound concentration measurements?

- Apply a constant scaling factor (e.g., capillary concentrations adjusted to 106% of venous levels) to harmonize datasets .

- Use simultaneous modeling techniques to predict exposures across sampling matrices, ensuring comparability with historical data .

- Validate findings with paired capillary/venous samples in subgroup analyses to refine conversion factors .

Q. What statistical methods are appropriate for analyzing this compound pharmacokinetic-pharmacodynamic (PK/PD) relationships in pregnancy?

- Log-transform plasma concentrations to normalize distributions before parametric tests (e.g., paired t-tests for dose comparisons) .

- Use linear mixed models to assess predictors of day 7 concentrations (e.g., gestational age, co-administered antiretrovirals) .

- Cox regression models to evaluate associations between PK parameters and parasitemia risk .

Q. What analytical techniques are used to identify and quantify this compound-related impurities in stability studies?

- High-performance liquid chromatography with ultraviolet detection (HPLC-UV) and time-of-flight mass spectrometry (TOF-MS) for impurity separation and structural elucidation .

- Forced degradation studies (e.g., oxidative, thermal stress) to detect degradation products like 4-hydroxy-7-chloro-quinoline .

- In silico toxicity prediction tools (Toxtree®, Derek®) to assess impurity risk profiles .

Advanced Research Questions

Q. How can semimechanistic PK/PD models improve the understanding of this compound’s antimalarial efficacy?

- Develop models integrating parasite growth dynamics (e.g., Emax, EC50) with this compound’s delayed elimination to predict recrudescence risks .

- Parameterize parasite clearance rates using in vivo volunteer infection studies, linking drug exposure to delayed parasite reduction ratios (PRRLC) .

- Simulate triple-combination therapies by coupling this compound’s PK with rapid-acting partner drugs .

Q. What genomic markers are associated with this compound resistance, and how can they be validated experimentally?

- Identify candidate loci via genome-wide association studies (GWAS) and random forest analysis (e.g., SNPs on chromosomes 7, 8, 9, 10, 11, 14 linked to IC90 variability) .

- Validate copy number variations (CNVs) on Plasmodium falciparum chromosome 5 (e.g., 825600–888300 regions) using comparative genomic hybridization in drug-pressured parasites .

- Conduct transgene expression assays to confirm roles of pfcrt mutations or pfmdr1 amplifications in resistance phenotypes .

Q. How can dose optimization strategies mitigate under-exposure risks in pediatric populations?

- Use allometric scaling to adjust doses for children <25 kg, ensuring comparable AUC0–28 days and Cmax to adults .

- Account for age-dependent bioavailability changes (e.g., enzyme maturation in children <0.5 years) using covariate-adjusted population models .

- Validate regimens through virtual clinical trials simulating exposure distributions across weight/age strata .

Q. What pitfalls complicate the estimation of this compound’s terminal elimination half-life (t1/2,z)?

- Prolonged sampling (>35 days) is critical to avoid underestimation due to this compound’s multi-compartment disposition (median t1/2,z: 14–33 days) .

- Sensitive assays (LLOQ <1 ng/mL) are required to capture late-phase elimination kinetics .

- Differentiate between true terminal phase and redistribution artifacts using nested models .

Q. Data Contradictions and Resolution

- Capillary vs. Venous Sampling Discrepancies : While capillary concentrations are higher, simultaneous modeling harmonizes data but requires mechanistic studies to explain matrix-dependent differences .

- Resistance Mechanisms : Conflicting evidence on pfmdr1 vs. chromosome 5 CNVs necessitates functional validation to resolve genetic drivers .

Eigenschaften

IUPAC Name |

7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32Cl2N6/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29/h2-9,20-21H,1,10-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRHFBCYFMIWHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32Cl2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193825 | |

| Record name | Piperaquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4085-31-8 | |

| Record name | Quinoline, 4,4′-(1,3-propanediyldi-4,1-piperazinediyl)bis[7-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4085-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperaquine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004085318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperaquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13941 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Piperaquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPERAQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0HV2Q956Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.